molecular formula C7H6ClNO3 B017299 2-Chloro-5-nitroanisole CAS No. 1009-36-5

2-Chloro-5-nitroanisole

Cat. No. B017299
CAS RN: 1009-36-5
M. Wt: 187.58 g/mol
InChI Key: JXIJUAWSDBACEB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related nitroanisole compounds involves multiple steps, including oxidation, etherification, reduction, and alkylation processes, yielding significant products through convenient and feasible methods. For instance, the synthesis of N,N-Diethyl-5-chloro-2-(4-chlorophenoxy)-4-nitroaniline from 2,5-dichloronitrobenzene represents a similar synthesis pathway, highlighting the complexity and efficiency of producing such compounds (Liu Deng-cai, 2008).

Molecular Structure Analysis

The molecular structure and spectroscopic analysis of chloro-nitroanisole derivatives have been extensively studied using various techniques such as FTIR, FT-Raman, UV, and NMR spectroscopy. These studies provide insights into the structural, spectroscopic, and electronic properties of the compounds, including their vibrational analysis, HOMO and LUMO energy gaps, and Fukui indices, which indicate their reactive sites and potential as nonlinear optical materials (R. Meenakshi, 2017).

Chemical Reactions and Properties

Chemical reactions involving chloro-nitroanisole compounds often include nucleophilic substitutions and are influenced by the presence of functional groups, which determine the reactivity and pathways of these reactions. For example, the kinetic study of reactions with chlorine atoms and nitrophenol isomers reveals the impact of substitution positions on reaction rates, demonstrating the complex interplay between structure and reactivity (Ezzat A. Hamed, 1997).

Physical Properties Analysis

The physical properties of chloro-nitroanisole derivatives, including their solubility in various solvents, are essential for understanding their behavior in different environments. The solubility of such compounds has been measured in multiple solvents, showing temperature dependence and solvent-specific trends, which are crucial for their application in synthesis and industrial processes (R. Xu & Jian Wang, 2019).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are influenced by the molecular structure of chloro-nitroanisole derivatives. Studies have shown that these compounds participate in various chemical reactions, demonstrating a range of reactivities and forming diverse products. Their behavior in reactions, such as catalyst-free microwave-assisted amination, highlights their potential utility in organic synthesis and the development of new materials (Younis Baqi & C. Müller, 2007).

Scientific Research Applications

  • Production of Antimalarial Drugs : Davies, Olver, and Wilson (1952) detailed the development of methods for producing 2,4-dichlorobenzoic acid and p-nitroanisole, crucial for the production of the antimalarial drug atebrin in Australia (Davies, Olver, & Wilson, 1952).

  • Catalysis in Chemical Synthesis : Han et al. (1996) explored the efficiency of non-noble metal complexes of chitosan in catalyzing the hydrogenation of aromatic nitro compounds, potentially useful in the production of aniline and other compounds (Han, Jiang, Huang, & Jiang, 1996).

  • Nonlinear Optical Material : Meenakshi (2017) discovered that 5-chloro-2-nitroanisole has promising properties as a nonlinear optical material, owing to its structural, spectroscopic, and electronic attributes (Meenakshi, 2017).

  • Carcinogenic Studies : Esmaeili et al. (2006) and Stiborová et al. (2003) investigated the carcinogenic potential of 2-nitroanisole, studying its molecular mechanism through transformation of peritoneal macrophage cells and its genotoxic mechanism potentially activated by human cytosolic enzymes (Esmaeili et al., 2006), (Stiborová et al., 2003).

  • Workplace Safety and Health : Jeżewska and Woźnica (2020) developed a method to accurately determine 2-nitroanisole concentrations in workplace air, assessing potential health risks (Jeżewska & Woźnica, 2020).

  • Chemical Kinetics and Reactions : Multiple studies have examined the kinetics and reaction mechanisms of nitroanisole derivatives. Tadepalli, Halder, and Lawal (2007) studied the catalytic hydrogenation of o-nitroanisole in a microreactor, focusing on performance and kinetics (Tadepalli, Halder, & Lawal, 2007).

Safety And Hazards

2-Chloro-5-nitroanisole is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin and eye irritation . Therefore, it is recommended to handle this compound with appropriate protective equipment and to wash thoroughly after handling .

Future Directions

The future research directions for 2-Chloro-5-nitroanisole could involve further exploration of its potential uses in the synthesis of anticancer drugs . Additionally, more research is needed to fully understand its synthesis process, chemical reactions, and mechanism of action .

properties

IUPAC Name

1-chloro-2-methoxy-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H6ClNO3/c1-12-7-4-5(9(10)11)2-3-6(7)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXIJUAWSDBACEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5061407
Record name 2-Chloro-5-nitroanisole
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Molecular Weight

187.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-nitroanisole

CAS RN

1009-36-5
Record name 1-Chloro-2-methoxy-4-nitrobenzene
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Record name Benzene, 1-chloro-2-methoxy-4-nitro-
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Record name Benzene, 1-chloro-2-methoxy-4-nitro-
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Record name 2-Chloro-5-nitroanisole
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Record name 2-chloro-5-nitroanisole
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Record name 2-Chloro-5-nitroanisole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
Y Omote, H Tazawa, Y Fujinuma… - Bulletin of the Chemical …, 1969 - journal.csj.jp
… of the diazonium salt obtained from 5-nitro-o-anisidine gave 2-chloro-5-nitroanisole … a) Reduction of 2-Chloro-5-nitroanisole. A solution of I (20g) in glacial acetic acid (50 ml) was boiled. …
Number of citations: 3 www.journal.csj.jp
FS Radhi - journal of kerbala university, 2012 - iraqjournals.com
… Nonlinear optical properties of 2-Chloro-5-nitroanisole in … The effect of nonlinearity of 2-Chloro-5-nitroanisole in broadening the … The results indicate that 2-Chloro-5-nitroanisole is a …
Number of citations: 0 iraqjournals.com
JBS Bonilha, AC Tedesco, LC Nogueira… - Tetrahedron, 1993 - Elsevier
Mechanistic studies show that nitroaryl ethers (3-nitroanisole, 3-nitrophenetole, n-butyl 3-nitrophenyl ether, 2-chloro-5-nitroanisole, 2-bromo-5-nitroanisole and 3,5-dinitro anisole) …
Number of citations: 12 www.sciencedirect.com
C Tixier, M Sancelme, M Sancelme… - … and Chemistry: An …, 2001 - Wiley Online Library
… To synthesize 2-chloro-5-nitroanisole, 4.8 g (36 mmol) of … The yield of 2-chloro-5-nitroanisole was 67%, mp was 80 to … , 5 g (27 mmol) of 2chloro-5-nitroanisole was refluxed in 30 ml of …
Number of citations: 190 setac.onlinelibrary.wiley.com
FB Mallory, SP Varimbi - The Journal of Organic Chemistry, 1963 - ACS Publications
… with hypophosphorous acid gave 2-chloro-5nitroanisole (VIII); the identity of VIII was … (76%) of 2-chloro-5-nitroanisole (VIII), mp 81.081.8. Three recrystallizations from 95% ethanol gave …
Number of citations: 35 pubs.acs.org
FS Tanaka, BL Hoffer, RG Wien - Toxicological & Environmental …, 1986 - Taylor & Francis
… to yield 2-chloro-5nitroanisole. The nitro group was catalytically reduced using platinum oxide10 to yield 2-chloro-5-aminoanisole. Treating the amino group with phosgene,11 4-chloro-…
Number of citations: 30 www.tandfonline.com
M Cervera, J Marquet, X Martín - Tetrahedron, 1996 - Elsevier
… -fluoro-4-nitroanisole, $), significant amounts of the product corresponding to fluorine substitution in the meta position with respect to the nitro group are obtained (2-chloro-5-nitroanisole…
Number of citations: 17 www.sciencedirect.com
VVH Dermer - 1937 - shareok.org
FOREWORD Sodium 5-nitro-6-ohlorotoluene-5-sulf'onate appears to be the best organic reagent, with one possible exoeption, for the quantitative determination of potassium ion. The …
Number of citations: 0 shareok.org
B Pinter, F De Proft, T Veszprémi… - The Journal of Organic …, 2008 - ACS Publications
… Interchanging a methoxy group of nitroveratrole with chlorine, we obtain 2-chloro-5-nitroanisole (pCl-mNA) and 2-chloro-4-nitroanisole (mCl-pNA) which easily undergo photoinduced …
Number of citations: 16 pubs.acs.org
EL Holmes, CK Ingold, EH Ingold - Journal of the Chemical Society …, 1926 - pubs.rsc.org
… 2-Chloro-5-nitroanisole was isolated in a pure form, mp 83", by distillation in steam (yield, 20 g.). This, covered with absolute alcohol, was treated with a solution of 26 g. of crystallised …
Number of citations: 0 pubs.rsc.org

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